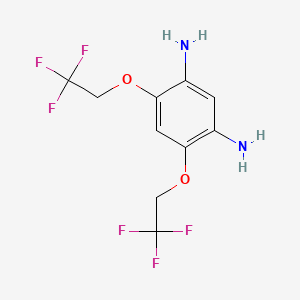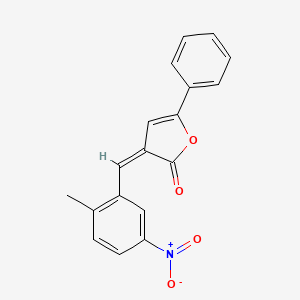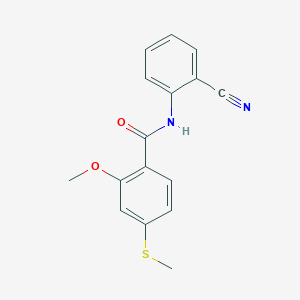![molecular formula C16H17NO5 B5521279 5-({[(2-methyl-4,5,6,7-tetrahydro-1-benzofuran-3-yl)carbonyl]amino}methyl)-3-furoic acid](/img/structure/B5521279.png)
5-({[(2-methyl-4,5,6,7-tetrahydro-1-benzofuran-3-yl)carbonyl]amino}methyl)-3-furoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related furan and benzofuran derivatives involves intricate organic reactions, including ring-opening followed by ring closure reactions. For instance, Halim and Ibrahim (2022) synthesized a compound through ring-opening and ring closure reactions, employing Becke3–Lee–Yang–Parr (B3LYP) and Coulomb Attenuating Method (CAM-B3LYP) for chemical calculations, indicating the complexity and precision required in synthesizing such compounds (Halim & Ibrahim, 2022).
Molecular Structure Analysis
The molecular structure of furan derivatives is characterized by their unique arrangement, which significantly influences their reactivity and properties. Spectral data and elemental analysis are crucial for establishing these structures, as evidenced in studies where synthesized compounds' structures were confirmed using various spectral methods (Halim & Ibrahim, 2022).
Chemical Reactions and Properties
Furan and benzofuran derivatives exhibit a range of chemical reactions, influenced by their molecular structure. For example, the reactivity of certain carbon sites towards nucleophilic attack can be predicted using local reactivity descriptors, as demonstrated in furan derivative studies. Such insights are vital for understanding and predicting the chemical behavior of these compounds (Halim & Ibrahim, 2022).
Physical Properties Analysis
The physical properties, such as thermodynamic parameters and hyperpolarizability, provide insights into the stability and electronic properties of these compounds. Computational methods, like DFT calculations, are employed to ascertain these properties, revealing the compounds' high stability and potential for various applications (Halim & Ibrahim, 2022).
Chemical Properties Analysis
The chemical properties of furan and benzofuran derivatives are closely tied to their molecular structure and synthesis processes. Studies show that specific substituents and synthesis conditions can significantly affect the yield and properties of the resulting compounds. Understanding these factors is crucial for designing and synthesizing compounds with desired properties and reactivities (Horaguchi et al., 1990).
Applications De Recherche Scientifique
Hypolipidemic Agents
5-(Tetradecyloxy)-2-furancarboxylic acid and related compounds have been identified as a new class of hypolipidemic agents. These fatty acid-like compounds demonstrate the ability to lower blood lipids and inhibit fatty acid synthesis with minimal effects on liver weight and liver fat content in rats and monkeys. This research indicates the potential for derivatives of furoic acid in developing treatments for lipid-related disorders (Parker et al., 1977).
Synthetic Chemistry Applications
Research into the regioselective synthesis of novel polyfunctionally substituted pyrazolo[1,5-a]pyrimidines under solvent-free conditions has shown the use of benzofuran derivatives. This approach yields good to excellent results, demonstrating the versatility of benzofuran compounds in the synthesis of complex molecular structures (Quiroga et al., 2007).
Inhibitory Activities Against Enzymes
Specific carbamates of phenols derived from tetrahydrofurobenzofurans have shown significant inhibitory activities against human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) ex vivo. This research suggests the potential therapeutic applications of benzofuran derivatives in treating diseases associated with enzyme dysfunction, such as Alzheimer's disease (Luo et al., 2005).
Antimicrobial Activities
A new carboxylic acid derived from benzofuran, when reacted with organotin chlorides, led to the formation of compounds that exhibited significant antimicrobial activity against a variety of fungi and bacteria. This indicates the potential use of benzofuran derivatives in developing new antimicrobial agents (Dias et al., 2015).
Safety and Hazards
Propriétés
IUPAC Name |
5-[[(2-methyl-4,5,6,7-tetrahydro-1-benzofuran-3-carbonyl)amino]methyl]furan-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5/c1-9-14(12-4-2-3-5-13(12)22-9)15(18)17-7-11-6-10(8-21-11)16(19)20/h6,8H,2-5,7H2,1H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDMQRMBZOXXQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)CCCC2)C(=O)NCC3=CC(=CO3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-fluorophenoxy)-1-[(5-isopropyl-3-isoxazolyl)carbonyl]piperidine](/img/structure/B5521206.png)

![isopropyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B5521230.png)

![N-[3-(acetylamino)phenyl]-2-(4-bromophenyl)acetamide](/img/structure/B5521248.png)
![4-[(2-chlorobenzyl)thio]-6-methylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B5521251.png)
![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5521258.png)
![N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide](/img/structure/B5521259.png)

![N-(3-acetylphenyl)-2-{[5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5521270.png)
![3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5521282.png)
![N-[4-(benzyloxy)-3-chloro-5-ethoxybenzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5521289.png)
![1-[3-(diethylamino)propyl]-3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5521303.png)
